Heraclenol 3'-O-beta-D-glucopyranoside

Descripción general

Descripción

Synthesis Analysis

The synthesis of Heraclenol 3'-O-beta-D-glucopyranoside and related compounds often involves multiple steps, including glycosylation reactions under phase transfer catalysis conditions. For instance, the synthesis of resveratrol 3-O-beta-D-glucopyranoside, a compound with similar glycosidic linkage, was achieved through Wittig reactions followed by glucosylation (Orsini et al., 1997). Another approach utilized ZnCl2 for the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, highlighting the versatility of catalysts in glycoside synthesis (Yuasa & Yuasa, 2004).

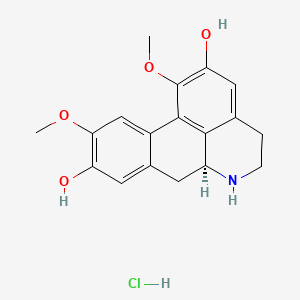

Molecular Structure Analysis

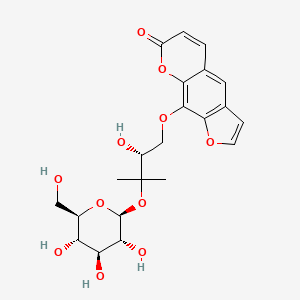

The molecular structure of Heraclenol 3'-O-beta-D-glucopyranoside and similar compounds is characterized by specific glycosidic linkages and functional groups. The crystal structure analysis of related glucopyranoside derivatives has provided insights into their molecular configurations, such as the D configuration and β anomer determination through synthesis and structural data (Gervasio, Marabello, & Bertolotti, 2010).

Chemical Reactions and Properties

The reactivity of Heraclenol 3'-O-beta-D-glucopyranoside encompasses its participation in various chemical reactions, including enzymatic transformations. For example, the enzymatic synthesis of n-hexyl-β-d-glucopyranoside through β-glucosidase-catalyzed condensation demonstrated the utility of glucopyranosides in biochemical reactions (Sathishkumar et al., 2008).

Physical Properties Analysis

The physical properties of Heraclenol 3'-O-beta-D-glucopyranoside, such as solubility and crystallinity, are important for its application and handling. The preparation and characterization of similar glucopyranosides have shown that crystalline forms can be obtained, which are crucial for purity and application purposes (Kushwaha, Kováč, & Baráth, 2018).

Aplicaciones Científicas De Investigación

Isolation and Structural Analysis

Heraclenol 3'-O-beta-D-glucopyranoside has been identified as a key compound in various plant roots, such as those of Prangos pabularia and Heracleum species. Studies have used advanced spectroscopic methods, including NMR and MS, to isolate and elucidate the structures of this compound and its derivatives (Numonov et al., 2018), (Niu et al., 2004).

Bioactivity

Research on the bioactivity of heraclenol 3'-O-beta-D-glucopyranoside has revealed its potential in various applications. It has shown weak activities in inhibiting platelet aggregation, which might have implications in cardiovascular health (Niu et al., 2004). Additionally, compounds isolated alongside it have demonstrated activities such as anti-melanogenic effects, suggesting utility in cosmetic applications for skin whitening (Numonov et al., 2018).

Pharmacological Potential

While direct studies on heraclenol 3'-O-beta-D-glucopyranoside's pharmacological properties are limited, its presence in plants known for medicinal properties suggests potential areas of research. For example, the roots of Heracleum species, from which this compound is isolated, are traditionally used for treating various diseases, indicating the possibility of heraclenol 3'-O-beta-D-glucopyranoside contributing to these therapeutic effects (Mi et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Heraclenol 3’-O-beta-D-glucopyranoside is a natural product with a variety of potential applications in life sciences . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that this compound is used in research related to life sciences .

Biochemical Pathways

The inhibition of arginase activity by similar compounds suggests that it may affect the urea cycle or other arginine-related pathways .

Pharmacokinetics

It is known that the compound is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability.

Result of Action

The inhibition of arginase activity by similar compounds suggests that it may have a role in regulating nitric oxide production .

Action Environment

It is known that the compound should be stored at -20°c and that it can be stable for several months under these conditions .

Propiedades

IUPAC Name |

9-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-22(2,33-21-17(28)16(27)15(26)12(8-23)31-21)13(24)9-30-20-18-11(5-6-29-18)7-10-3-4-14(25)32-19(10)20/h3-7,12-13,15-17,21,23-24,26-28H,8-9H2,1-2H3/t12-,13-,15-,16+,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKAMOZNCWECGP-DOKKCILGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heraclenol 3'-O-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

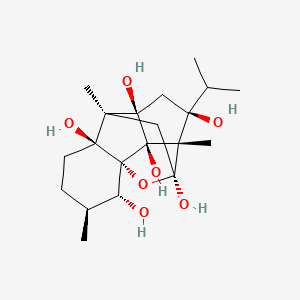

![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1150434.png)